molecular formula C13H18N4O4S B2853194 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid CAS No. 301353-78-6

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid

Cat. No. B2853194
CAS RN: 301353-78-6
M. Wt: 326.37
InChI Key: IGXKSPKAYQMWRI-UHFFFAOYSA-N
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Description

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid, also known as MTA, is a nucleoside analog that has been studied for its potential therapeutic applications in various diseases. MTA has been found to have antiviral, anticancer, and immunomodulatory effects, making it a promising candidate for further research.

Mechanism of Action

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid works by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of adenosylmethionine (SAM). SAM is a cofactor for numerous methyltransferase enzymes, which play a role in DNA methylation, histone modification, and other cellular processes. By inhibiting SAHH, 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid increases the levels of SAM in cells, leading to altered gene expression and cellular function.
Biochemical and Physiological Effects:
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has been shown to have a variety of biochemical and physiological effects in cells. It has been found to alter DNA methylation patterns, leading to changes in gene expression. 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in chromatin remodeling and gene regulation. Additionally, 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid in lab experiments is its broad range of biological effects, which make it a useful tool for studying various cellular processes. Additionally, 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has been shown to be relatively non-toxic in cells, making it a safe compound to use in experiments. However, one limitation of using 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid is its instability in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid. One area of interest is its potential use in combination with other drugs for the treatment of viral infections and cancer. Additionally, further research is needed to elucidate the mechanisms underlying 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid's immunomodulatory effects, which could lead to the development of new therapies for autoimmune diseases. Finally, more research is needed to optimize the synthesis and stability of 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid, which could improve its utility as a research tool and potential therapeutic agent.

Synthesis Methods

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid can be synthesized by reacting 6-thioguanine with chloroacetic acid in the presence of a base. The resulting product is then treated with methyl iodide to obtain 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid.

Scientific Research Applications

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has been extensively studied for its antiviral properties, particularly in the treatment of hepatitis B and C viruses. 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has been found to inhibit viral replication by blocking the reverse transcriptase activity of the viruses. Additionally, 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has also been studied for its immunomodulatory effects, specifically in the treatment of autoimmune diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-7(2)4-5-17-9-10(14-13(17)22-6-8(18)19)16(3)12(21)15-11(9)20/h7H,4-6H2,1-3H3,(H,18,19)(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXKSPKAYQMWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-ylthio]acetic ac id

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